Ethanol, 2-(2-chloroethoxy)-, methanesulfonate Ethanol, 2-(2-chloroethoxy)-, methanesulfonate
Brand Name: Vulcanchem
CAS No.: 138139-52-3
VCID: VC8236827
InChI: InChI=1S/C4H9ClO2.CH4O3S/c5-1-3-7-4-2-6;1-5(2,3)4/h6H,1-4H2;1H3,(H,2,3,4)
SMILES: CS(=O)(=O)O.C(COCCCl)O
Molecular Formula: C5H13ClO5S
Molecular Weight: 220.67 g/mol

Ethanol, 2-(2-chloroethoxy)-, methanesulfonate

CAS No.: 138139-52-3

Cat. No.: VC8236827

Molecular Formula: C5H13ClO5S

Molecular Weight: 220.67 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-(2-chloroethoxy)-, methanesulfonate - 138139-52-3

Specification

CAS No. 138139-52-3
Molecular Formula C5H13ClO5S
Molecular Weight 220.67 g/mol
IUPAC Name 2-(2-chloroethoxy)ethanol;methanesulfonic acid
Standard InChI InChI=1S/C4H9ClO2.CH4O3S/c5-1-3-7-4-2-6;1-5(2,3)4/h6H,1-4H2;1H3,(H,2,3,4)
Standard InChI Key SJTJLYUPXYZJOV-UHFFFAOYSA-N
SMILES CS(=O)(=O)O.C(COCCCl)O
Canonical SMILES CS(=O)(=O)O.C(COCCCl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethanol, 2-(2-chloroethoxy)-, methanesulfonate is defined by the molecular formula C₄H₉ClO₂ and a systematic IUPAC name of 2-(2-chloroethoxy)ethanol . The compound’s structure features a hydroxyl group (-OH) and a chloroethoxy (-OCH₂CH₂Cl) group bonded to adjacent carbon atoms, forming a glycol derivative. Its SMILES notation, OCCOCCCl, reflects this arrangement .

Physical and Chemical Properties

The compound exhibits distinct physical properties critical for its handling and application:

PropertyValueSource
Molecular Weight124.57 g/mol
Density1.18 g/cm³
Boiling Point185°C
Refractive Index1.4535
SolubilityMiscible with water
Flash Point90°C (194°F)

Its miscibility with water arises from the hydroxyl group, while the chloroethoxy moiety imparts lipophilic character, enabling dual solubility in polar and nonpolar solvents . The compound’s reactivity is influenced by the electron-withdrawing chlorine atom, which facilitates nucleophilic substitution reactions at the β-carbon of the ethoxy chain.

Synthesis and Industrial Production

Synthetic Pathways

While specific industrial protocols remain proprietary, two general routes are inferred from analogous compounds:

  • Etherification of Ethylene Glycol: Reaction of ethylene glycol with 2-chloroethanol in the presence of acid catalysts, followed by methanesulfonation to introduce the sulfonate group.

  • Chlorination of Diethylene Glycol: Direct chlorination of diethylene glycol using thionyl chloride (SOCl₂), yielding the chloroethoxy intermediate, which is subsequently sulfonated .

Both methods require stringent control of reaction conditions to minimize byproducts such as bis(2-chloroethoxy)methane, a carcinogenic contaminant .

Purification and Quality Control

Post-synthesis purification involves fractional distillation under reduced pressure to isolate the target compound (boiling point 185°C) . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) verify purity, with commercial grades typically achieving ≥99% .

Applications in Pharmaceuticals and Industry

Pharmaceutical Intermediates

The compound’s primary use lies in synthesizing quetiapine, an atypical antipsychotic. It facilitates the formation of the drug’s ethoxy-linked side chain through nucleophilic aromatic substitution . Additionally, it serves as a precursor for o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal, a specialized reagent in heterocyclic chemistry .

Solvent and Polymer Applications

As a solvent, 2-(2-chloroethoxy)ethanol dissolves polar polymers and resins, finding niche use in coatings and adhesives. Its ability to plasticize cellulose derivatives enhances flexibility in biodegradable films.

Structural Analogues and Comparative Analysis

Key Analogues and Their Properties

CompoundMolecular FormulaKey Differences
Ethyl MethanesulfonateC₃H₈O₃SLacks chloroethoxy group; potent mutagen
Diethylene Glycol MonochlorohydrinC₄H₉ClO₃Additional hydroxyl group; higher polarity
Bis(2-Chloroethyl) EtherC₄H₈Cl₂OTwo chloroethyl groups; carcinogenic

Ethanol, 2-(2-chloroethoxy)-, methanesulfonate distinguishes itself through balanced hydrophilicity and lower genotoxic potential compared to bis(2-chloroethyl) ether .

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